molecular formula C15H29N5O3S B6972581 4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide

4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide

Cat. No.: B6972581
M. Wt: 359.5 g/mol
InChI Key: BONHDOCCXODWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a piperazine ring, and a sulfonamide group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N5O3S/c1-5-7-19(8-6-2)24(21,22)20-11-9-18(10-12-20)13(3)15-17-16-14(4)23-15/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHDOCCXODWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)N1CCN(CC1)C(C)C2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.